3-[(Butan-2-yl)amino]propan-1-ol
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Overview
Description
3-[(Butan-2-yl)amino]propan-1-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both an amino group and a hydroxyl group within its molecular structure. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butan-2-yl)amino]propan-1-ol can be achieved through several methods. One common approach involves the reaction of butan-2-amine with propylene oxide. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases to facilitate the ring-opening of the epoxide, leading to the formation of the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(Butan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[(Butan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Butan-2-yl)amino]propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: Similar structure but with the amino group on the second carbon.
3-Aminopropan-1-ol: Similar structure but without the butan-2-yl group.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole moiety instead of the butan-2-yl group.
Uniqueness
3-[(Butan-2-yl)amino]propan-1-ol is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
137788-49-9 |
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Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-(butan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-7(2)8-5-4-6-9/h7-9H,3-6H2,1-2H3 |
InChI Key |
VMPRBERBKMHSKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCCO |
Origin of Product |
United States |
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